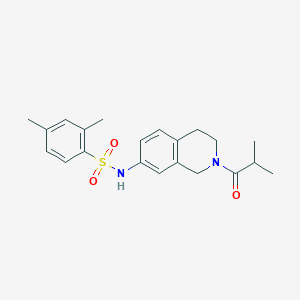

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide

描述

The compound N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroisoquinoline core. The tetrahydroisoquinoline moiety is substituted at the 2-position with an isobutyryl group (2-methylpropanoyl) and at the 7-position with a 2,4-dimethylbenzenesulfonamide group. The isobutyryl substituent may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Crystallographic validation of such compounds typically employs programs like SHELX, which are widely used for small-molecule refinement and structure determination .

属性

IUPAC Name |

2,4-dimethyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-14(2)21(24)23-10-9-17-6-7-19(12-18(17)13-23)22-27(25,26)20-8-5-15(3)11-16(20)4/h5-8,11-12,14,22H,9-10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAMKXHBQFRMIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core linked to a benzenesulfonamide moiety. The incorporation of the isobutyryl group enhances its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 342.43 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.43 g/mol |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. These interactions can modulate various cellular pathways leading to therapeutic effects.

- Inhibition of Enzymatic Activity : The sulfonamide group is known for its role in inhibiting enzymes involved in bacterial folic acid synthesis, which is critical for bacterial growth.

- Neuroprotective Effects : The tetrahydroisoquinoline structure has been associated with neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Biological Activity and Pharmacological Effects

Research indicates that compounds with similar frameworks exhibit a range of biological activities:

- Antibacterial Activity : The sulfonamide moiety is effective against various bacterial strains by disrupting folate synthesis.

- Antidepressant Potential : Some studies suggest that tetrahydroisoquinoline derivatives may have antidepressant effects due to their influence on neurotransmitter systems.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, contributing to pain management therapies.

Study 1: Antibacterial Efficacy

A study investigated the antibacterial activity of related sulfonamide compounds against common pathogens. Results indicated significant inhibition of bacterial growth in vitro, supporting the potential use of this compound as an antibacterial agent.

Study 2: Neuroprotective Effects

Research focusing on tetrahydroisoquinoline derivatives demonstrated neuroprotective effects in animal models of neurodegeneration. The findings suggest that the compound may help mitigate oxidative stress and neuronal damage.

Study 3: Anti-inflammatory Activity

In vitro assays showed that the compound could reduce pro-inflammatory cytokine production in immune cells. This suggests potential applications in treating inflammatory disorders.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide can be compared to two related sulfonamide derivatives documented in the literature:

4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide

- Core Structure : A tetrahydro-pyrimidinyl ring with a thioxo (C=S) group at position 2.

- Substituents :

- A 4,4,6-trimethyl substitution on the pyrimidine ring.

- A benzenesulfonamide group linked to a 2-thiazolyl moiety.

- Key Differences: The heterocyclic core (pyrimidine vs. tetrahydroisoquinoline) may confer distinct electronic and steric properties.

- Synthesis: Derived from sulfathiazole and 4-methyl-4-isothiocyanato-2-pentanone .

N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide

- Core Structure : A pyridine ring substituted at position 2 with an aniline group and at position 3 with a 4-methylbenzenesulfonamide.

- Substituents :

- Aniline (phenylamine) at the pyridine’s 2-position.

- A single methyl group on the benzenesulfonamide (vs. 2,4-dimethyl in the target compound).

- The aniline group may enhance solubility but could also increase susceptibility to oxidative metabolism.

Table 1: Structural Comparison of Sulfonamide Derivatives

Research Implications and Limitations

- Structural Insights: The tetrahydroisoquinoline core in the target compound provides a rigid, planar structure conducive to interactions with aromatic residues in biological targets. In contrast, the pyrimidine and pyridine cores in Compounds 2.1 and 2.2 offer different electronic profiles .

- Functional Group Effects : The 2,4-dimethyl substitution on the benzenesulfonamide in the target compound may reduce polarity compared to the single methyl or thiazolyl groups in the analogs.

- Data Gaps : The evidence lacks quantitative data (e.g., binding affinities, solubility, or stability), limiting a direct pharmacological comparison. Further studies using tools like SHELXL for crystallographic analysis or enzymatic assays are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。